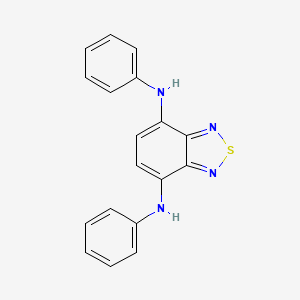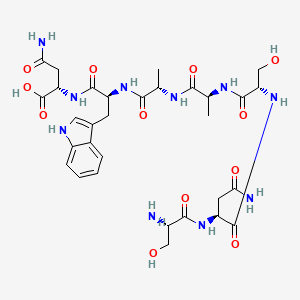![molecular formula C10H9S4Sb B14228671 2-Phenyl-5,6-dihydro-2H-[1,3,2]dithiastibolo[4,5-b][1,4]dithiine CAS No. 828938-08-5](/img/structure/B14228671.png)
2-Phenyl-5,6-dihydro-2H-[1,3,2]dithiastibolo[4,5-b][1,4]dithiine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-5,6-dihydro-2H-[1,3,2]dithiastibolo[4,5-b][1,4]dithiine is a complex organometallic compound that features a unique structure incorporating antimony and sulfur atoms
Preparation Methods
The synthesis of 2-Phenyl-5,6-dihydro-2H-[1,3,2]dithiastibolo[4,5-b][1,4]dithiine typically involves the reaction of phenyl-substituted precursors with antimony and sulfur sources under controlled conditions The reaction conditions often require an inert atmosphere to prevent oxidation and may involve the use of solvents such as toluene or dichloromethane
Chemical Reactions Analysis
2-Phenyl-5,6-dihydro-2H-[1,3,2]dithiastibolo[4,5-b][1,4]dithiine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like bromine or chlorine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Phenyl-5,6-dihydro-2H-[1,3,2]dithiastibolo[4,5-b][1,4]dithiine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where its unique structure can stabilize metal centers and facilitate various catalytic processes.
Biology: Research is ongoing to explore its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s potential as a therapeutic agent is being investigated, particularly in the context of its interactions with biological macromolecules.
Industry: While industrial applications are limited, its role in the development of new materials and catalysts is of significant interest.
Mechanism of Action
The mechanism by which 2-Phenyl-5,6-dihydro-2H-[1,3,2]dithiastibolo[4,5-b][1,4]dithiine exerts its effects involves its interaction with metal centers and biological targets. The sulfur and antimony atoms in the compound can coordinate with metal ions, influencing their reactivity and stability. In biological systems, the compound may interact with proteins and enzymes, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar compounds to 2-Phenyl-5,6-dihydro-2H-[1,3,2]dithiastibolo[4,5-b][1,4]dithiine include:
2-Phenyl-5,6-dihydro-2H-[1,3,2]dithiastibolo[4,5-b][1,4]dithiin: A closely related compound with similar structural features.
2-Phenyl-5,6-dihydro-2H-[1,3,2]dithiastibolo[4,5-b][1,4]dithione: Another variant with different oxidation states of sulfur.
2-Phenyl-5,6-dihydro-2H-[1,3,2]dithiastibolo[4,5-b][1,4]dithiol: A compound with thiol groups instead of thioether groups.
The uniqueness of this compound lies in its specific arrangement of antimony and sulfur atoms, which imparts distinct chemical and physical properties.
Properties
CAS No. |
828938-08-5 |
|---|---|
Molecular Formula |
C10H9S4Sb |
Molecular Weight |
379.2 g/mol |
IUPAC Name |
2-phenyl-5,6-dihydro-[1,3,2]dithiastibolo[4,5-b][1,4]dithiine |
InChI |
InChI=1S/C6H5.C4H6S4.Sb/c1-2-4-6-5-3-1;5-3-4(6)8-2-1-7-3;/h1-5H;5-6H,1-2H2;/q;;+2/p-2 |
InChI Key |
HQXRNJKJYMXTFD-UHFFFAOYSA-L |
Canonical SMILES |
C1CSC2=C(S1)S[Sb](S2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


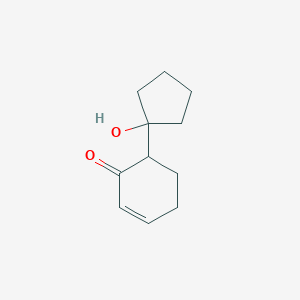
![N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B14228596.png)
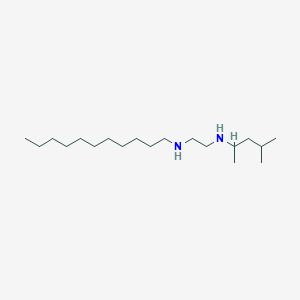

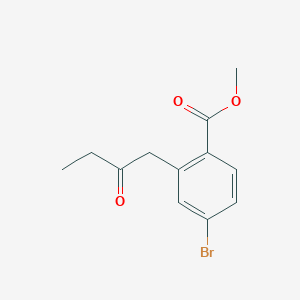
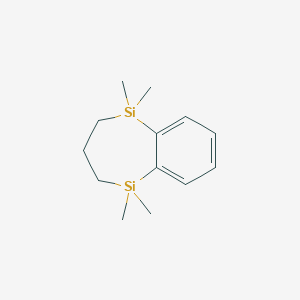
![1,2,3-Trimethoxy-5-[3-(methylsulfanyl)propoxy]benzene](/img/structure/B14228628.png)
![2,1,3-Benzoxadiazol-4-amine, N-[3-(4-morpholinyl)propyl]-7-nitro-](/img/structure/B14228638.png)
![N-(4-{[2-(Pyridine-2-carbonyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14228643.png)
![4-[5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl]-1-octyl-1H-pyrazol-5-amine](/img/structure/B14228654.png)

